11H-pyrido[2,1-b]quinazolin-11-one

Catalog No.
S605894
CAS No.
578-96-1
M.F
C12H8N2O
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11H-pyrido[2,1-b]quinazolin-11-one

CAS Number

578-96-1

Product Name

11H-pyrido[2,1-b]quinazolin-11-one

IUPAC Name

pyrido[2,1-b]quinazolin-11-one

Molecular Formula

C12H8N2O

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C12H8N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-8H

InChI Key

MONJTOUXCWKOFS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC=CC3=N2

solubility

28.7 [ug/mL]

Synonyms

11-PQ, 11H-pyrido(2,1-b)quinazolin-11-one

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC=CC3=N2

The exact mass of the compound 11H-pyrido[2,1-b]quinazolin-11-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.7 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

11H-pyrido[2,1-b]quinazolin-11-one (CAS 578-96-1) is a rigid, fused tricyclic nitrogen heterocycle that serves as a high-value building block in advanced organic synthesis and medicinal chemistry. Characterized by its fully conjugated planar structure, this pyrido-fused quinazolinone offers distinct electronic properties and structural rigidity compared to standard bicyclic quinazolinones. In procurement contexts, it is primarily sourced as a core scaffold for the development of novel antimicrobial agents, efflux pump inhibitors, and complex functional materials. Its reliable processability via modern catalytic methods, such as copper-catalyzed domino reactions and ultrasound-assisted condensations, makes it a highly reproducible precursor for downstream library generation[1].

Research Fit

1

Defined pyrido[2,1-b] scaffold for efflux pump inhibitor (EPI) analogue synthesis

2

Regioisomer-specific fusion geometry critical for biological target recognition

3

Synthetic scaffold amenable to SAR exploration in antimicrobial resistance research

Generic substitution of 11H-pyrido[2,1-b]quinazolin-11-one with simpler bicyclic 4(3H)-quinazolinones fundamentally compromises application-critical performance, as the lack of the fused pyridine ring eliminates the extended electron delocalization and specific binding geometries required for targets like mycobacterial efflux pumps. Furthermore, attempting to substitute the unsubstituted core with pre-functionalized analogs (e.g., methylated or halogenated derivatives) introduces significant steric hindrance and electronic deactivation during primary synthesis. Procurement of the unsubstituted tricyclic core ensures maximum downstream functionalization flexibility while avoiding the 15–32% yield penalties typically encountered when processing sterically encumbered analogs in catalytic domino sequences [1].

Substitution Risk

Regioisomer Mismatch

Pyrido[3,2-b] isomer differs in nitrogen positioning; EPI activity may not transfer.

Simplified Quinazolinones

Generic quinazolinones lack the fused pyridine ring required for efflux pump target recognition.

Natural Alkaloid Comparators

Tryptanthrin exhibits higher mammalian cytotoxicity, which may alter cell-model endpoint interpretation.

Synthetic Yield Superiority in Copper-Catalyzed Domino Sequences

When subjected to a Cu(OAc)2-catalyzed domino sequence using 2'-bromoacetophenone and 2-aminopyridines, the unsubstituted 11H-pyrido[2,1-b]quinazolin-11-one demonstrates significantly higher synthetic efficiency than its substituted counterparts. The unsubstituted core achieves an 87% yield, whereas the introduction of steric bulk or electron-withdrawing groups in comparators like 6-methyl-11H-pyrido[2,1-b]quinazolin-11-one and 8-bromo-6-methyl-11H-pyrido[2,1-b]quinazolin-11-one reduces yields to 68% and 55%, respectively [1].

Evidence DimensionReaction yield in Cu-catalyzed domino synthesis
Target Compound Data87% yield
Comparator Or Baseline55% yield (8-bromo-6-methyl analog) / 68% yield (6-methyl analog)
Quantified Difference19–32% absolute yield advantage for the unsubstituted core
ConditionsCu(OAc)2 catalyst, DMSO, O2 atmosphere, 4 hours

Procuring the unsubstituted core maximizes atom economy and throughput in library synthesis, avoiding the severe yield penalties of pre-substituted analogs.

EPI Potency vs. Quinoline EPIs
Head-to-head
Analogues 3l/3o: >4-fold MIC reduction
Reserpine/verapamil: 2–4 fold
Head-to-head EPI potency context; supports EPI screening research.
Cross-study comparison; conditions may differ

Accelerated Processability via Ultrasound-Assisted Ullmann-Goldberg Condensation

The manufacturability of 11H-pyrido[2,1-b]quinazolin-11-one is highly compatible with modern, scalable sonochemical techniques. In the condensation of 2-chlorobenzoic acid with 2-aminopyridine, ultrasound irradiation achieves a 71% yield in just 20 minutes. In contrast, conventional thermal reflux methods require up to 6 hours to achieve comparable or lower yields, often leading to the isolation of uncyclized intermediates instead of the desired fused product [1].

Evidence DimensionReaction time and process efficiency
Target Compound Data71% yield in 20 minutes (Ultrasound-assisted)
Comparator Or BaselineUp to 6 hours reaction time (Conventional thermal reflux)
Quantified Difference18-fold reduction in reaction time
ConditionsDMF solvent, K2CO3, Cu powder, 20 kHz ultrasonic irradiation vs. standard thermal reflux

Validates the compound's compatibility with high-throughput, energy-efficient manufacturing protocols, significantly reducing batch processing times.

Cytotoxicity vs. Tryptanthrin
Reported
Low cytotoxicity (3l,3o)
Tryptanthrin IC₅₀ 1–10 µM
Lower cytotoxicity in cell-based assays; supports cytotoxicity endpoint review.
Data to verify; source-dependent

Exceptional Efficacy as a Mycobacterial Efflux Pump Inhibitor

As a pharmaceutical building block, the 11H-pyrido[2,1-b]quinazolin-11-one scaffold exhibits potent biological activity that simpler monocyclic or bicyclic systems lack. In assays targeting Mycobacterium smegmatis, derivatives of this specific tricyclic core demonstrated the ability to modulate the Minimum Inhibitory Concentration (MIC) of Ethidium Bromide (EtBr) and norfloxacin by greater than 4-fold, confirming its specialized role as a rigid efflux pump inhibitor [1].

Evidence DimensionMIC modulation of standard antimicrobials (EtBr, norfloxacin)
Target Compound Data>4-fold reduction in MIC
Comparator Or BaselineUntreated resistant Mycobacterium smegmatis baseline
Quantified Difference>4-fold enhancement of antimicrobial efficacy
ConditionsIn vitro MIC modulation assay in M. smegmatis

Justifies the procurement of this specific fused scaffold for drug discovery programs targeting multi-drug resistant tuberculosis and other efflux-mediated resistant pathogens.

Synthetic Route Comparison
Class-level
Cu-catalyzed synthesis from isatins
Natural product isolation / multi-step total synthesis
Reported synthetic route supports SAR-scale analogue supply.
Batch consistency to verify
Physicochemical Profile
Data to verify
LogP 1.09/2.08, solubility 28.7 µg/mL
Tetrahydro derivative: altered solubility
Physicochemical context affects assay buffer compatibility.
Source data to verify; not peer-reviewed

High-Throughput Synthesis of Fused Heterocyclic Libraries

Due to its robust compatibility with both palladium-catalyzed dearomatizing carbonylation and copper-catalyzed domino reactions, 11H-pyrido[2,1-b]quinazolin-11-one is an ideal starting scaffold for generating diverse libraries of tricyclic nitrogen heterocycles. Its high baseline yield (87%) ensures reliable scale-up compared to sterically hindered pre-substituted analogs [1].

Sonochemical Green Manufacturing Workflows

For industrial or pilot-scale facilities adopting green chemistry protocols, this compound serves as an excellent benchmark and intermediate. Its proven ability to undergo rapid (20-minute) ultrasound-assisted Ullmann-Goldberg condensation allows for highly energy-efficient batch processing without the extended 6-hour thermal reflux times typical of similar heterocycles[2].

Development of Antimicrobial Efflux Pump Inhibitors

The rigid, planar geometry of the pyrido-fused quinazolinone core is critical for binding to mycobacterial efflux pumps. Procurement of this compound supports medicinal chemistry workflows aimed at reversing multi-drug resistance in Mycobacterium tuberculosis by modulating the MIC of co-administered antibiotics like norfloxacin[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Efflux Pump Inhibitor Research
Scaffold EPI activity context
MIC modulation endpoint review
Medicinal Chemistry SAR
Synthetic diversification feasibility
Analogue library screening
Chemical Biology Scaffold Studies
Physicochemical attribute set
Assay buffer and permeability compatibility
Heterocyclic Synthesis Research
Reported catalytic synthetic route
Batch consistency and scale-up context

XLogP3

1.5

LogP

2.08 (LogP)

Other CAS

578-96-1

Wikipedia

11H-Pyrido[2,1-b]quinazolin-11-one

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